
Bis(2,6-dimethylphenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,6-dimethylphenyl)diazene: is an organic compound with the molecular formula C16H18N2 2,2’,6,6’-Tetramethylazobenzene . This compound is characterized by the presence of two 2,6-dimethylphenyl groups connected by a diazene (N=N) linkage. It is a member of the azobenzene family, which is known for its photochromic properties, meaning it can change color when exposed to light .
準備方法
Synthetic Routes and Reaction Conditions: Bis(2,6-dimethylphenyl)diazene can be synthesized through the oxidation of 2,6-dimethylaniline using an oxidizing agent such as potassium permanganate in an aprotic solvent like dialkyl ketone . The reaction typically requires controlled conditions, including a temperature above 55°C to ensure the proper formation of the diazene linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The process is optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions: Bis(2,6-dimethylphenyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced back to the corresponding amine, .
Substitution: The diazene linkage allows for substitution reactions, where one of the phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aprotic solvent.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Formation of more oxidized azobenzene derivatives.
Reduction: Formation of 2,6-dimethylaniline.
Substitution: Formation of substituted azobenzenes with different functional groups.
科学的研究の応用
Bis(2,6-dimethylphenyl)diazene has several applications in scientific research:
Chemistry: Used as a photochromic material in studies related to light-induced molecular switches and sensors.
Biology: Investigated for its potential use in biological imaging and as a molecular probe due to its photoresponsive properties.
Medicine: Explored for its potential in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of advanced materials, including photoresponsive polymers and coatings.
作用機序
The mechanism of action of Bis(2,6-dimethylphenyl)diazene involves its ability to undergo photoisomerization . When exposed to light, the compound can switch between its trans and cis forms. This photoisomerization alters the compound’s physical and chemical properties, making it useful in applications that require light-induced changes. The molecular targets and pathways involved include interactions with light-sensitive receptors and the modulation of molecular conformations .
類似化合物との比較
Azobenzene: The parent compound of the azobenzene family, known for its photochromic properties.
4,4’-Dimethylazobenzene: Similar structure with methyl groups at the 4,4’ positions instead of 2,6 positions.
4,4’-Dichloroazobenzene: Contains chlorine atoms at the 4,4’ positions, offering different reactivity and properties.
Uniqueness: Bis(2,6-dimethylphenyl)diazene is unique due to the presence of methyl groups at the 2,6 positions, which provide steric hindrance and influence the compound’s reactivity and stability. This structural feature makes it distinct from other azobenzene derivatives and enhances its photochromic behavior .
特性
CAS番号 |
29418-31-3 |
|---|---|
分子式 |
C16H18N2 |
分子量 |
238.33 g/mol |
IUPAC名 |
bis(2,6-dimethylphenyl)diazene |
InChI |
InChI=1S/C16H18N2/c1-11-7-5-8-12(2)15(11)17-18-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 |
InChIキー |
XBEAJNFYXLTYFG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)N=NC2=C(C=CC=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


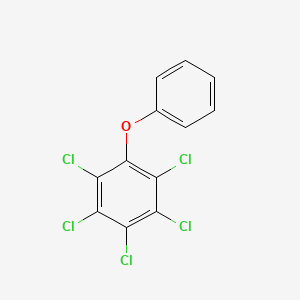

![2,4-Dibromo-6-[(cyclohexyl-methyl-amino)-methyl]-phenylamine hydrobromide](/img/structure/B13821520.png)
![10-(dibenzylamino)-2-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol](/img/structure/B13821524.png)
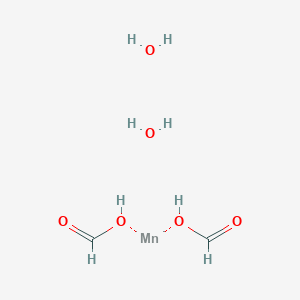
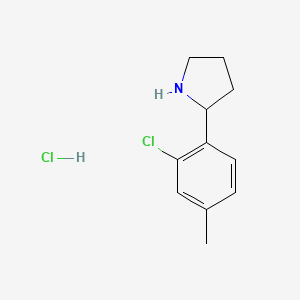
![(5Z)-2-(4-chloroanilino)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821532.png)
![(8S,9R,10R,13S,14R,16S,17S)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13821545.png)
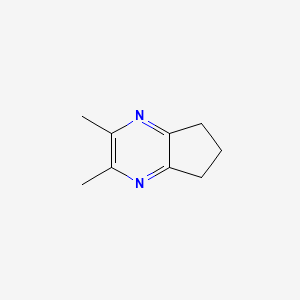
![(5Z)-3-ethyl-5-[3-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B13821557.png)
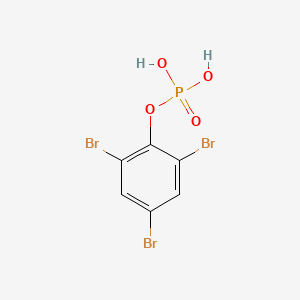
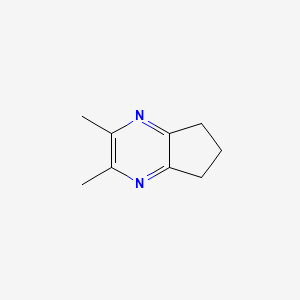
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)
